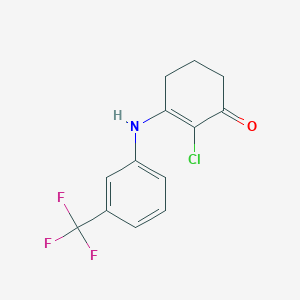

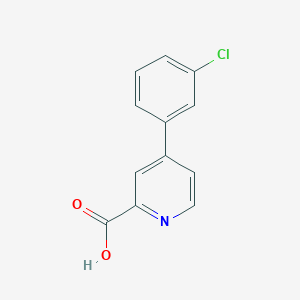

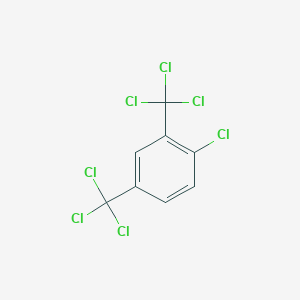

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

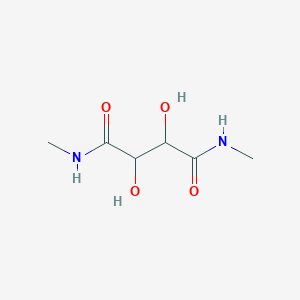

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one is a chemical compound . It is an oxygen-containing building block used in chemical synthesis . The molecules are non-planar, with torsion angles around the N–C bond being 32.62° and 30.61° . In both crystals, hydrogen bonds N–H···O and N–H···Cl exist .

Synthesis Analysis

The compound was obtained according to a method reported previously . Single crystals for X-ray analysis were acquired from the ethyl alcohol solution via a slow evaporation method . The synthesis of 1,4-naphthoquinone derivatives containing a substituted amino group is an attractive subject for many scientists because of their wide range of applications .Molecular Structure Analysis

The crystal structures of the compound were determined by the single crystal X-ray diffraction method . The molecules are non-planar . The compound belongs to the class of organic compounds known as diarylethers .Chemical Reactions Analysis

Quinones, which include this compound, are redox-active structures which play an important role in bio-systems . For example, plastoquinone transports electrons from chlorophyll in green plants, and the vitamin K which is a derivative of naphthoquinone is the electron-transfer agent in photosynthesis .Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.482 (lit.) and a boiling point of 160 °C (lit.) . It has a density of 1.479 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis and Polymeric Applications

2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one serves as a key intermediate in the synthesis of organosoluble polyimides with enhanced properties. New aromatic diamines incorporating cyclohexane cardo groups substituted with trifluoromethyl groups have been prepared through nucleophilic substitution reactions, leading to polyimides with excellent solubility in a variety of organic solvents. These polymers display good mechanical properties and excellent thermal stability, making them suitable for advanced material applications (Yang, Su, & Hsiao, 2004).

Crystal Structure and Anticonvulsant Properties

The compound has been studied for its crystal structure and potential biological applications. Research on similar compounds has revealed insights into their hydrogen bonding and molecular conformations, which contribute to their properties as anticonvulsants. The structural analysis of such enaminones provides a foundation for understanding their interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).

Chemical Transformations and Synthetic Utility

Studies have also focused on the chemical transformations of related compounds, showcasing their utility as precursors for the synthesis of aminophenols and other heterocyclic compounds. The ease of halogenation and subsequent reactions underscore the versatility of these enaminones in organic synthesis, enabling the formation of complex molecules with potential pharmaceutical applications (Szymor-Pietrzak et al., 2020).

Corrosion Inhibition

Further research has demonstrated the effectiveness of similar cyclohex-2-en-1-one derivatives as corrosion inhibitors for metals in acidic environments. Experimental and theoretical studies suggest these compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. Such findings indicate potential applications in industrial processes and materials preservation (Verma, Quraishi, & Singh, 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that some amino 1,4-napthtoquinone derivatives have photochemical and electrochemical fluorescent switching properties . There are also numerous studies which show that the aryl amino naphthoquinones have potential anticancer, antibacterial, and antifungal activities .

Safety and Hazards

Future Directions

The synthesis of 1,4-naphthoquinone derivatives containing a substituted amino group, such as this compound, is an attractive subject for many scientists because of their wide range of applications . Many pharmaceuticals and drugs contain trifluoromethyl groups . In a previous study, antimicrobial activities of the sulfanyl derivatives of the title compounds were investigated and gave excellent results . Therefore, future research could focus on exploring more applications of this compound in various fields.

properties

IUPAC Name |

2-chloro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3NO/c14-12-10(5-2-6-11(12)19)18-9-4-1-3-8(7-9)13(15,16)17/h1,3-4,7,18H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVZYMDOJNGYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)Cl)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409541 |

Source

|

| Record name | SBB062283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6476-85-3 |

Source

|

| Record name | SBB062283 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)